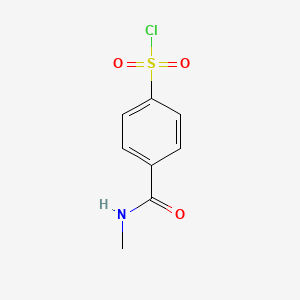
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 874622-79-4 . It has a molecular weight of 233.68 . The IUPAC name for this compound is 4-[(methylamino)carbonyl]benzenesulfonyl chloride . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is 1S/C8H8ClNO3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific reactions involving 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride are not available, it’s worth noting that sulfonyl chlorides are typically involved in substitution reactions . They are electrophilic in nature and can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Friedel-Crafts Sulfonylation : This compound has been utilized in Friedel-Crafts sulfonylation reactions, demonstrating its reactivity and potential in synthetic organic chemistry. For example, sulfonylation reactions in unconventional media have shown high yields and reactivity, highlighting its utility in diaryl sulfone synthesis under ambient conditions (S. Nara, J. Harjani, M. Salunkhe, 2001).
Structural Characterization and Computational Studies
- X-Ray Structural Analysis : Structural characterizations, such as X-ray crystallography and computational studies, have been performed on derivatives of this compound to understand their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for designing molecules with desired properties and functionalities (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).
Potential Anticancer and Antioxidant Effects
- Anticancer and Antioxidant Studies : Research has explored the potential usage of benzene sulfonamide derivatives, including those related to 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, as anticancer agents. Molecular docking studies have been used to analyze the interaction between these compounds and biological targets, revealing promising anticancer effects against specific cell lines (H. Mohamed et al., 2022).
Catalytic Applications and Chemical Transformations
Catalytic Systems : The compound's derivatives have been involved in catalytic systems, enhancing reactions such as the synthesis of benzimidazoles at room temperature. These studies demonstrate the compound's versatility and potential in catalyzing organic transformations (A. Khazaei et al., 2011).
Microwave-Assisted Sulfonylation : Microwave irradiation has been employed to enhance the sulfonylation reactions of aromatic compounds, showcasing the compound's applicability in modern synthetic methodologies for efficient and rapid synthesis (J. Marquié et al., 2001).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Derivatives of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride have been synthesized and tested for antimicrobial activity, revealing their potential as antimicrobial agents against various pathogens. These studies contribute to the ongoing search for new antimicrobial compounds (K. Vinaya et al., 2009).
Safety And Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician (P310) .
Propiedades
IUPAC Name |
4-(methylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMWGTKOMIXMRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585344 |
Source


|
| Record name | 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
CAS RN |
874622-79-4 |
Source


|
| Record name | 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


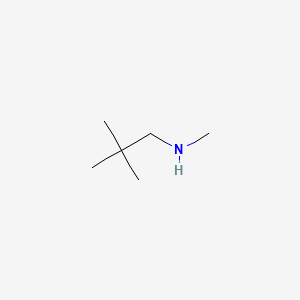
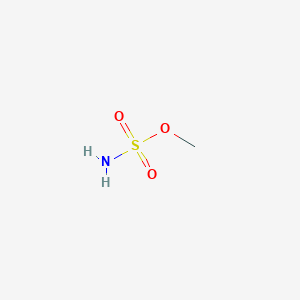
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)
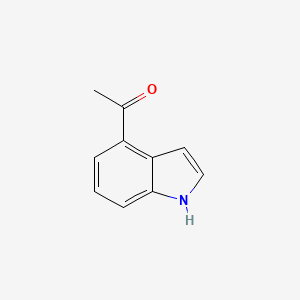
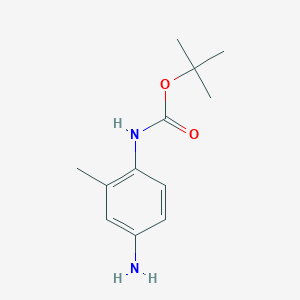
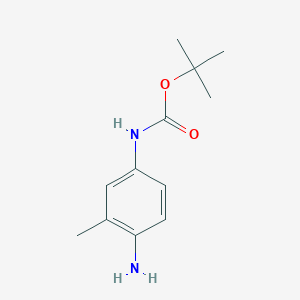
![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)


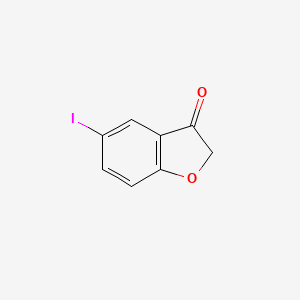

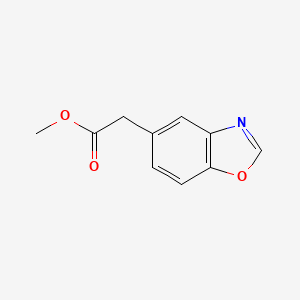
![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)